1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzhydryl group, which is a diphenylmethyl moiety. The presence of these functional groups contributes to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
The synthesis of 1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are usually isolated in good yields and can be purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), ethanol, and acetic acid, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.
Biology: The compound has been studied for its potential biological activities, including analgesic and antihypoxic effects.
Medicine: Research has explored its potential as a GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist, suggesting possible applications in the treatment of neurological disorders.
Industry: Its unique structure allows for innovative applications in materials science and the development of new functional materials.
Comparison with Similar Compounds
1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share the pyrrolidine ring and carboxylic acid functional groups but differ in the substituents at the 1-position.
Pyrrolidine-2-one and pyrrolidine-2,5-diones: These derivatives of the pyrrolidine ring exhibit different biological activities and physicochemical properties.
The uniqueness of 1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid lies in its benzhydryl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity.
Properties
IUPAC Name |
1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)12-19(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKWYTKIUHCPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.